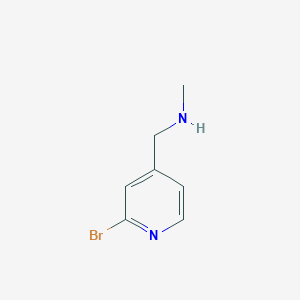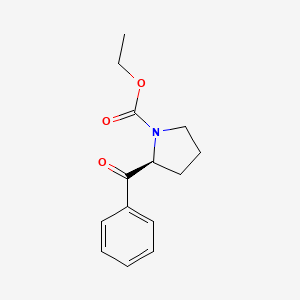![molecular formula C10H13N3O B3210171 1-[(2-Aminophenyl)methyl]imidazolidin-2-one CAS No. 1062404-58-3](/img/structure/B3210171.png)
1-[(2-Aminophenyl)methyl]imidazolidin-2-one
Vue d'ensemble
Description
1-[(2-Aminophenyl)methyl]imidazolidin-2-one is a heterocyclic compound that features an imidazolidinone ring fused with an aminophenyl group. This compound is of significant interest due to its potential applications in pharmaceuticals and organic synthesis. The presence of both the imidazolidinone and aminophenyl moieties allows for a diverse range of chemical reactivity and biological activity.
Méthodes De Préparation
The synthesis of 1-[(2-Aminophenyl)methyl]imidazolidin-2-one can be achieved through several routes:
Direct Incorporation of the Carbonyl Group into 1,2-Diamines: This method involves the reaction of 1,2-diamines with carbonyl-containing reagents under catalytic conditions.
Diamination of Olefins: Olefins can be converted into imidazolidinones through a diamination process, often facilitated by metal catalysts.
Intramolecular Hydroamination of Linear Urea Derivatives: Linear urea derivatives can undergo intramolecular hydroamination to form the imidazolidinone ring.
Aziridine Ring Expansion: Aziridines can be expanded to form imidazolidinones through nucleophilic attack and subsequent ring-opening reactions.
Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity, often using continuous flow reactors and advanced catalytic systems.
Analyse Des Réactions Chimiques
1-[(2-Aminophenyl)methyl]imidazolidin-2-one undergoes various chemical reactions, including:
Substitution: The aminophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include metal catalysts, acidic or basic environments, and specific temperature and pressure settings. Major products formed from these reactions include various substituted imidazolidinones and aminophenyl derivatives.
Applications De Recherche Scientifique
1-[(2-Aminophenyl)methyl]imidazolidin-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[(2-Aminophenyl)methyl]imidazolidin-2-one involves its interaction with specific molecular targets. The aminophenyl group can engage in hydrogen bonding and π-π interactions, while the imidazolidinone ring can participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-[(2-Aminophenyl)methyl]imidazolidin-2-one can be compared with other similar compounds such as:
Imidazolidin-2-one: Lacks the aminophenyl group, resulting in different chemical reactivity and biological activity.
Benzimidazolidin-2-one: Contains a fused benzene ring, which alters its electronic properties and reactivity.
2-Imidazolidinone: A simpler structure with different synthetic routes and applications.
The uniqueness of this compound lies in its combined structural features, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Propriétés
IUPAC Name |
1-[(2-aminophenyl)methyl]imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-9-4-2-1-3-8(9)7-13-6-5-12-10(13)14/h1-4H,5-7,11H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWWNHWUJDMUPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)CC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-C]pyridine-2-carboxylate](/img/structure/B3210124.png)


![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, phenylmethyl ester](/img/structure/B3210144.png)

![2-Chloro-9-cyclobutyl-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one](/img/structure/B3210167.png)


![2-(dibenzo[b,d]furan-4-yl)pyridine](/img/structure/B3210194.png)

